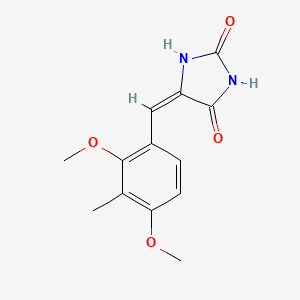
5-(2,4-dimethoxy-3-methylbenzylidene)-2,4-imidazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-dimethoxy-3-methylbenzylidene)-2,4-imidazolidinedione is a useful research compound. Its molecular formula is C13H14N2O4 and its molecular weight is 262.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 262.09535693 g/mol and the complexity rating of the compound is 407. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antidepressant Activity
A study detailed the preparation of a compound through catalytic hydrogenation, demonstrating potential antidepressant activity. This compound does not inhibit the uptake of biogenic amines into crude synaptosomes or exhibit significant monoamine oxidase inhibitory activity, suggesting a novel mechanism of action distinct from tricyclic antidepressants and monoamine oxidase inhibitors (Wessels, Schwan, & Pong, 1980).
Potent Inhibitors of Phosphodiesterase
Another research focused on analogues of a compound with hypotensive and lipolytic properties, revealing their potent inhibition of rat erythrocyte phosphodiesterase. This introduces a new and effective group of phosphodiesterase inhibitors with physiological effects that may also aid in understanding the inhibitory site of the enzyme (Sheppard & Wiggan, 1971).
Synthesis and Structure of Derivatives
Research into 5-substituted-2,4-thiazolidinedione derivatives, which have a broad spectrum of biological activities, included the synthesis of new compounds with various arylidene groups. The structures were confirmed through various spectroscopic methods, and one compound’s structure was determined using single-crystal X-ray diffraction data (Popov-Pergal et al., 2010).
Antiproliferative and Antimicrobial Properties
A study synthesized Schiff bases derived from 1,3,4-thiadiazole compounds to investigate their biological activities. Some compounds showed high DNA protective ability and strong antimicrobial activity, with potential for utilization alongside chemotherapy drugs for more efficient cancer therapy strategies with minimized cytotoxicity (Gür et al., 2020).
Electrochemical Behavior of Derivatives
The electrochemical behavior of hydantoin derivatives was examined, revealing a diffusion-controlled process. The study proposed oxidation mechanisms, highlighting the importance of structure–activity relationships and understanding the biochemical actions of this class of compounds (Nosheen et al., 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(5E)-5-[(2,4-dimethoxy-3-methylphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-7-10(18-2)5-4-8(11(7)19-3)6-9-12(16)15-13(17)14-9/h4-6H,1-3H3,(H2,14,15,16,17)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRNXMGIVODBOI-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)C=C2C(=O)NC(=O)N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1OC)/C=C/2\C(=O)NC(=O)N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(1H-indol-3-yl)ethyl]-8-methoxy-3-chromanecarboxamide](/img/structure/B5581588.png)
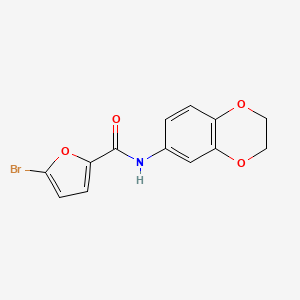
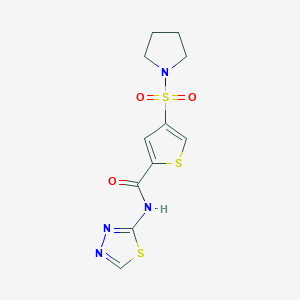
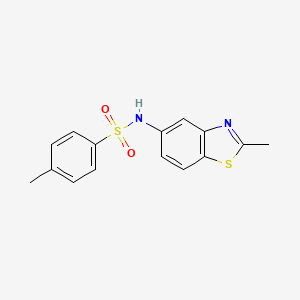
![3-methoxy-1-{2-[2-(3-methoxyphenyl)azetidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5581611.png)
![2-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-chlorobenzoate](/img/structure/B5581613.png)
![5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5581618.png)
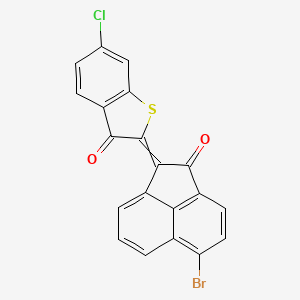
![N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5581625.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-(1-piperazinylsulfonyl)benzamide hydrochloride](/img/structure/B5581633.png)
![2-({[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]amino}methyl)phenol](/img/structure/B5581649.png)
![ethyl 1-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5581655.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5581677.png)
![5-acetyl-1'-(2-methoxy-5-methylbenzoyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5581681.png)
